N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline
Description
N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline is a chemical compound known for its unique structure and properties It is composed of a dimethylamino group attached to a phenylhexa-1,5-dien-3-yl group, which is further connected to an aniline moiety
Properties
CAS No. |
62056-00-2 |
|---|---|
Molecular Formula |
C20H23N |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline |
InChI |
InChI=1S/C20H23N/c1-4-8-18(12-11-17-9-6-5-7-10-17)19-13-15-20(16-14-19)21(2)3/h4-7,9-16,18H,1,8H2,2-3H3 |
InChI Key |
KYGLAKRWHZHOKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC=C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline typically involves the reaction of aniline derivatives with appropriate dienyl precursors. One common method involves the use of a Friedel-Crafts alkylation reaction, where aniline is reacted with a phenylhexa-1,5-dien-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or hydrocarbons.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or hydrocarbons.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the phenylhexa-1,5-dien-3-yl group.
N-Phenyl-1,2-diaminoethane: Contains a phenyl group and an amino group but differs in the overall structure.
4-Dimethylaminobenzaldehyde: Contains a dimethylamino group and an aldehyde group but lacks the dienyl moiety.
Uniqueness
N,N-Dimethyl-4-(1-phenylhexa-1,5-dien-3-yl)aniline is unique due to the presence of the phenylhexa-1,5-dien-3-yl group, which imparts distinct chemical and physical properties
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